

Spectroscopic data for Diisopropyl maleate

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Compound of Interest

Compound Name: Diisopropyl maleate

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An In-depth Technical Guide to the Spectroscopic Data of **Diisopropyl Maleate**

Introduction

Diisopropyl maleate, with the chemical formula $C_{10}H_{16}O_4$, is the diisopropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses, including as a dienophile in Diels-Alder reactions and in the formulation of polymers and copolymers.[1] Accurate characterization of its molecular structure is crucial for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data for **diisopropyl maleate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented to aid researchers in their own analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and mass spectrometry for **diisopropyl maleate**.

Table 1: 1H NMR Spectroscopic Data for Diisopropyl Maleate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.1	Singlet	2H	Olefinic Protons (-CH=CH-)
~5.0	Septet	2H	Methine Protons (-CH(CH ₃) ₂)
~1.2	Doublet	12H	Methyl Protons (-CH(CH ₃) ₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Diisopropyl Maleate

Chemical Shift (δ) ppm	Assignment
~165	Carbonyl Carbon (-C=O)
~130	Olefinic Carbon (-CH=CH-)
~68	Methine Carbon (-CH(CH ₃) ₂)
~22	Methyl Carbon (-CH(CH ₃) ₂)

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Table 3: Infrared (IR) Spectroscopy Data for Diisopropyl Maleate

Wavenumber (cm ⁻¹)	Description of Vibration
~2980	C-H stretch (sp ³ hybridized carbons)
~1720	C=O stretch (ester carbonyl)
~1640	C=C stretch (alkene)
~1150	C-O stretch (ester)

Data is typically acquired from a neat liquid sample between NaCl or KBr plates.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Mass Spectrometry (GC-MS) Data for Diisopropyl Maleate

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
200	Low	[M] ⁺ (Molecular Ion)
158	Moderate	[M - C ₃ H ₆] ⁺
141	Moderate	[M - C ₃ H ₇ O] ⁺
99	High	[M - C ₃ H ₇ O ₂ - C ₂ H ₂] ⁺
43	Very High	[C ₃ H ₇] ⁺

Fragmentation patterns can be complex and may vary with the ionization method used.[\[2\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **diisopropyl maleate**.

Materials:

- **Diisopropyl maleate** sample (5-25 mg for ¹H, 20-50 mg for ¹³C).[\[6\]](#)[\[7\]](#)

- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent.[\[7\]](#)
- 5 mm NMR tubes.[\[8\]](#)
- Pipettes and a vial.
- Vortex mixer (optional).
- NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation:
 - Accurately weigh the **diisopropyl maleate** sample and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[\[7\]](#)[\[9\]](#)
 - Gently mix or vortex the solution until the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
 - Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[\[7\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's sample holder.
 - Lock the spectrometer onto the deuterium signal of the solvent.[\[7\]](#)
 - Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.[\[7\]](#)
 - Tune the probe for the desired nucleus (^1H or ^{13}C).[\[7\]](#)
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.[\[6\]](#)[\[8\]](#)
- Set appropriate acquisition parameters, such as spectral width, relaxation delay, and pulse sequence.[\[7\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of **diisopropyl maleate**.

Materials:

- **Diisopropyl maleate** sample (1-2 drops).[\[3\]](#)
- FT-IR spectrometer.
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[\[4\]](#)
- Pipette.
- Acetone and Kimwipes for cleaning.

Procedure:

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and wipe them with a Kimwipe.[\[4\]](#)

- Using a pipette, place 1-2 drops of the **diisopropyl maleate** sample onto the center of one salt plate.^[3]
- Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.^{[3][4]}
- Instrument Setup:
 - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
 - Ensure the instrument's sample compartment is closed.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing and Cleaning:
 - Label the significant peaks in the spectrum with their corresponding wavenumbers.
 - After analysis, carefully separate the salt plates, rinse them with dry acetone, and dry them with a Kimwipe before returning them to a desiccator for storage.^{[3][4]}

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of **diisopropyl maleate**, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- **Diisopropyl maleate** sample.
- A suitable volatile solvent (e.g., dichloromethane or hexane).

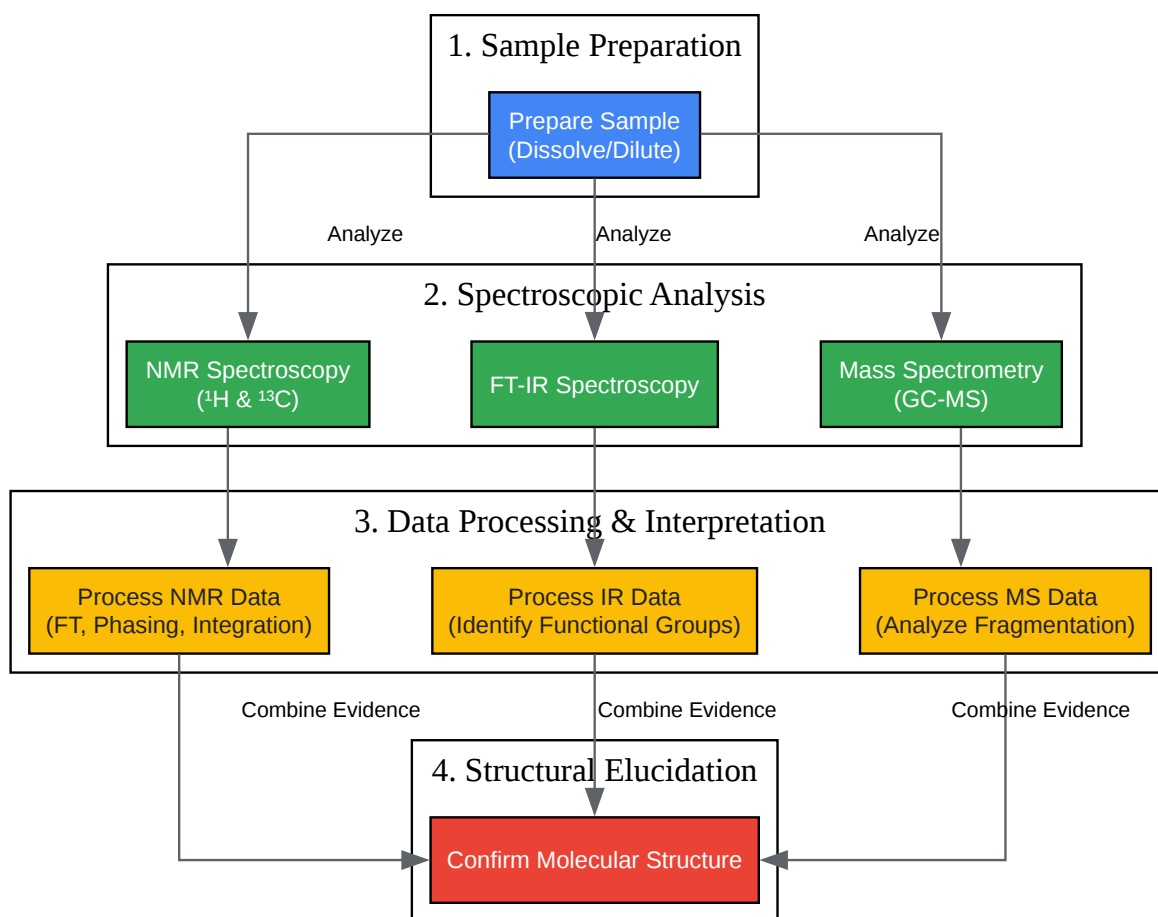
- GC-MS instrument equipped with an appropriate column.
- Microsyringe.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **diisopropyl maleate** sample in a volatile solvent.
- Instrument Setup:
 - Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.
 - Set the MS parameters, including the ionization method (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC injection port using a microsyringe.
 - The sample is vaporized and carried by the gas phase through the GC column, where separation of components occurs.
 - As the **diisopropyl maleate** elutes from the GC column, it enters the MS ion source.
 - The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio and detected.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ion peaks.
 - Correlate the fragmentation pattern with the known structure of **diisopropyl maleate** to confirm its identity.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **diisopropyl maleate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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